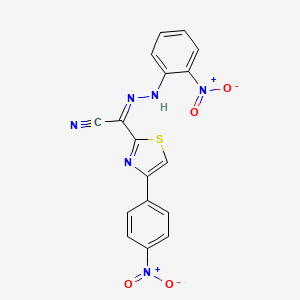![molecular formula C18H21N5OS B2504782 5,6-Dimetil-3-[(1-{tieno[3,2-d]pirimidin-4-il}piperidin-4-il)metil]-3,4-dihidropirimidin-4-ona CAS No. 2200300-56-5](/img/structure/B2504782.png)
5,6-Dimetil-3-[(1-{tieno[3,2-d]pirimidin-4-il}piperidin-4-il)metil]-3,4-dihidropirimidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de pirimidina, incluyendo la tieno[2,3-d]pirimidina, han mostrado actividad antimicrobiana contra bacterias gramnegativas y grampositivas . Esto los convierte en buenos candidatos para el desarrollo de una nueva clase de antibacterianos .
Propiedades Anticancerígenas
La pirimidina y sus derivados se han asociado con propiedades anticancerígenas . Esto sugiere que podrían utilizarse en el desarrollo de nuevas terapias contra el cáncer .
Propiedades Antivirales
Además de sus propiedades antimicrobianas y anticancerígenas, los derivados de pirimidina también han mostrado propiedades antivirales . Esto indica su posible uso en el tratamiento de infecciones virales .
Propiedades Antiinflamatorias
Los derivados de pirimidina han demostrado propiedades antiinflamatorias . Esto sugiere que podrían utilizarse en el tratamiento de afecciones inflamatorias .
Propiedades Analgésicas
Los derivados de pirimidina se han asociado con propiedades analgésicas . Esto sugiere que podrían utilizarse en el manejo del dolor .
Propiedades Antioxidantes
Los derivados de pirimidina han mostrado propiedades antioxidantes . Esto indica su posible uso en la prevención de enfermedades relacionadas con el estrés oxidativo .
Propiedades Antimaláricas
Los derivados de pirimidina han demostrado propiedades antimaláricas . Esto sugiere que podrían utilizarse en el tratamiento de la malaria .
Uso como Solvente
1,3-Dimetil-3,4,5,6-tetrahidro-2(1H)-pirimidinona, un compuesto relacionado, es un solvente versátil que se utiliza en la N-alquilación de quirales y la O-alquilación de aldosas . Está involucrado en la preparación de poli(éteres de arilo) y se utiliza como un solvente orgánico aprótico polar .
Mecanismo De Acción
Mode of Action
Thieno[3,2-d]pyrimidines often exert their effects by interacting with cellular targets and modulating their activity .
Biochemical Pathways
Without specific information on “5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one”, it’s hard to say which biochemical pathways it might affect. Thieno[3,2-d]pyrimidines in general can affect a variety of biochemical pathways depending on their specific targets .
Propiedades
IUPAC Name |
5,6-dimethyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-13(2)21-11-23(18(12)24)9-14-3-6-22(7-4-14)17-16-15(5-8-25-16)19-10-20-17/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVGGBDMFHRYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC=NC4=C3SC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)
![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2504713.png)
![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)
![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)
